(3-Fluoronaphthalen-2-yl)methanol
Description
(3-Fluoronaphthalen-2-yl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₁H₉FO. It consists of a naphthalene backbone substituted with a fluorine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The fluorine atom introduces electron-withdrawing effects, which influence the compound’s electronic properties, acidity, and reactivity. This structural motif is common in pharmaceutical intermediates and materials science, where fluorination enhances metabolic stability and binding affinity. However, direct experimental data on this compound’s physical properties (e.g., melting point, solubility) are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
34236-52-7 |
|---|---|
Molecular Formula |
C11H9FO |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(3-fluoronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |
InChI Key |
SZKJZLMLTYIRCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoronaphthalene with formaldehyde in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of (3-Fluoronaphthalen-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-Fluoronaphthalene-2-carboxylic acid.
Reduction: 3-Fluoronaphthalen-2-ylmethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3-Fluoronaphthalen-2-yl)methanol with key structural analogs, focusing on substituent effects, synthesis, and inferred properties:
Key Observations:
Substituent Effects: Fluorine (-F): Enhances polarity and acidity of the -OH group compared to non-fluorinated analogs. For example, the -F in this compound likely lowers the pKa of the -OH group relative to non-fluorinated naphthalenemethanols, similar to how CF₃ increases acidity in 2-(Trifluoromethyl)naphthalene-7-methanol. Methoxy (-OCH₃): Electron-donating groups (e.g., in ’s compound) reduce reactivity toward electrophilic substitution but improve solubility in organic solvents.
Synthetic Challenges :
- Fluorination at specific positions (e.g., 3-position in naphthalene) often requires selective catalysts or protecting groups, as seen in iodonium salt-mediated reactions.
- Hydroxymethylation (-CH₂OH) typically involves oxidation or reduction steps, but yields depend on steric hindrance from adjacent substituents.
Toxicity and Safety: While methanol itself is highly toxic (LD₅₀: 5.6 g/kg in rats), aromatic methanol derivatives like this compound are less volatile, reducing inhalation risks. However, fluorinated aromatic compounds may exhibit unique toxicities due to metabolic persistence.
Energy and Stability: Fluorinated naphthalene derivatives generally exhibit higher thermal stability than their non-fluorinated counterparts, aligning with methanol’s critical point at 512.6 K.
Biological Activity
(3-Fluoronaphthalen-2-yl)methanol, a derivative of naphthalene characterized by a fluorine atom at the third position and a hydroxymethyl group at the second position, has garnered attention for its potential biological activities. Its unique structural features influence its reactivity and interactions with biological molecules, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows it to engage in various chemical reactions, leading to the formation of different derivatives that may exhibit distinct biological properties. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atom modifies the electronic characteristics of the compound.
| Property | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxymethyl, Fluorine |
| Potential Biological Activity | Antimicrobial, Anticancer |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities involve interactions with specific enzymes and receptors, which can modulate various cellular processes.
Antimicrobial Activity
The compound has shown potential against a range of microbial pathogens. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Studies have demonstrated that compounds with similar structures often exhibit enhanced antimicrobial activity due to their reactivity profiles.
Anticancer Properties
In cancer research, this compound has been investigated for its ability to inhibit tumor growth. Preliminary studies suggest that it may target key enzymes involved in cancer cell proliferation and survival. The unique arrangement of functional groups in this compound could enhance its selectivity towards cancer cells compared to normal cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Fluoronaphthalen-1-yl)methanol | Fluorine at position 4 | Different reactivity due to fluorine positioning |
| (2-Fluoronaphthalen-1-yl)methanol | Fluorine at position 2 | Variations in biological activity compared to (3-F) |
| (3-Chloronaphthalen-2-yl)methanol | Chlorine instead of fluorine at position 3 | Different electronic properties due to chlorine |
This table highlights how variations in the position of functional groups can lead to differences in biological activity and reactivity profiles among similar compounds.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in microbial growth at certain concentrations.
- Cancer Research : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.
- Mechanistic Insights : Research utilizing molecular docking simulations suggested that this compound binds effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
